2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c27-20-16-9-4-5-10-17(16)21(28)25(20)12-14-30-22-24-23-19(18-11-6-13-29-18)26(22)15-7-2-1-3-8-15/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAFFYSHVIGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiocarbohydrazide with 2-(thiophen-2-yl)acetic acid, followed by cyclization to form 4-amino-1,2,4-triazole-3-thione.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction with an appropriate aryl halide.
Formation of the Isoindoline-1,3-dione Moiety: This moiety is synthesized by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Final Coupling Reaction: The final step involves coupling the triazole-thione intermediate with the isoindoline-1,3-dione derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The thiophene ring can enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The isoindoline-1,3-dione moiety can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogues:
Key Structural and Functional Insights:
Isoindoline-1,3-dione introduces rigidity and planar geometry, contrasting with flexible hydrazone (e.g., compound 10) or acetamide (e.g., compound in ) termini, which may reduce off-target interactions .
Biological Activity: Hydrazone derivatives (e.g., compound 10) exhibit potent antimetastatic activity (IC₅₀: 8–12 µM against IGR39 melanoma), attributed to their ability to disrupt cell migration pathways . Triazole-3-thiones (e.g., 5a–e) show broad-spectrum antimicrobial activity, likely due to thione-mediated redox interactions .
Synthetic Routes :
- The target compound’s synthesis (condensation under basic conditions) is more efficient than multi-step hydrazone formations (e.g., compound 10) but less versatile than one-pot triazole-thione preparations (e.g., 5a–e) .
Research Findings and Implications
- Anticancer Potential: Triazole-thio derivatives with phthalimide groups (e.g., compound 13c) demonstrate moderate cytotoxicity (IC₅₀: 20–50 µM) in preliminary assays, though the target compound’s thiophene substitution may enhance specificity .
- Thermal Stability : Isoindoline-1,3-dione-containing compounds (e.g., 13c) exhibit high melting points (>300°C), suggesting robust thermal stability for formulation .
- SAR Insights : Replacement of thiophene with pyridinyl (e.g., VUAA1) or fluorophenyl (e.g., compound in ) alters electronic profiles and biological targets, highlighting the triazole core’s adaptability .
Biological Activity
The compound 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a triazole , thiophene , and isoindoline structure. Research indicates that derivatives of triazoles often exhibit a range of biological properties such as anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The IUPAC name for this compound is:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O2S2 |
| Molecular Weight | 428.51 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Triazole Ring : The triazole moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction is crucial for its anticancer properties.
- Thiophene Ring : Enhances the compound's lipophilicity, allowing better cellular membrane permeability.
- Isoindoline Moiety : This part of the molecule may interact with DNA or proteins, contributing to its anticancer and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 4.36 |
| Compound B | A431 (Skin Cancer) | 1.98 |
The presence of the thiophene and isoindoline moieties enhances cytotoxicity against cancer cells by promoting apoptosis and inhibiting tumor growth.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi:
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.25 |
| Staphylococcus aureus | 0.5 |
Case Studies and Research Findings
- Study on Antioxidant Properties : A study published in Molecules highlighted that similar triazole derivatives possess antioxidant capabilities that protect cells from oxidative stress .
- Anticancer Efficacy : In vitro studies have shown that derivatives of the triazole family can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis .
- Mechanistic Insights : Molecular dynamics simulations have elucidated how these compounds interact with specific protein targets involved in cancer progression, providing insights into their potential as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : React a triazole-thiol intermediate with sodium monochloroacetate in an aqueous medium to form the ethanoic acid derivative.
- Step 2 : Acidify with ethanoic acid to isolate the target acid.
- Step 3 : Synthesize salts by reacting the acid with inorganic (e.g., NaOH, KOH) or organic bases (e.g., morpholine, piperidine) in solvents like propan-2-ol. Purification is achieved via crystallization from methanol or water-propan-2-ol mixtures .
Q. Which analytical methods are critical for confirming structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions.
- IR : Confirms functional groups (e.g., C=S, triazole ring vibrations).
- Chromatography : HPLC or TLC ensures purity and monitors reaction progress.
- Elemental Analysis : Validates molecular composition .
Q. What preliminary biological screening methods are used for this compound?
- Molecular Docking : Predicts binding affinity to target proteins (e.g., enzymes, receptors).
- In Vitro Assays : Antimicrobial activity via disc diffusion; cytotoxicity using cell lines (e.g., MTT assay).
- ADME Prediction : Computational tools assess pharmacokinetic properties .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and characterization?
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to:
- Predict molecular geometry and vibrational frequencies.
- Compare experimental vs. theoretical NMR/IR data (see Table 1 ).
- Analyze conformational flexibility via torsion angle scans (e.g., 180° to +180° in 20° steps).
- HOMO-LUMO Analysis : Evaluates electronic properties and reactivity .
Table 1 : Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Bond/Vibration | Experimental | DFT (B3LYP) | Deviation |
|---|---|---|---|
| C=S Stretch | 680 | 695 | +15 |
| Triazole Ring | 1520 | 1505 | -15 |
| Data adapted from triazole-thione derivatives in . |
Q. How to resolve contradictions in biological activity data across studies?
- Replicate Under Controlled Conditions : Standardize assay protocols (e.g., cell line type, incubation time).
- Structural Modifications : Test derivatives with varied substituents (e.g., fluorophenyl vs. methyl groups) to isolate activity contributors.
- Cross-Validation : Combine docking predictions with in vitro results to identify false positives .
Q. What strategies improve pharmacological properties through derivative design?
Q. How to analyze molecular interactions in docking studies?
- Software : Use AutoDock Vina or Schrödinger Suite.
- Parameters :
- Grid box centered on the protein active site.
- Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with known inhibitors .
Q. Methodological Notes
- Synthesis Optimization : Vary solvents (aqueous vs. propan-2-ol) and catalysts (e.g., TEA) to improve yields .
- Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories for peer validation.
- Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure ethical and reproducible research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
